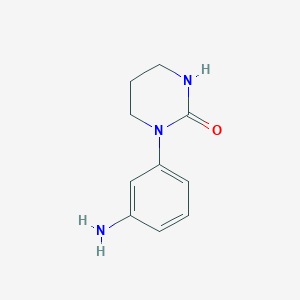

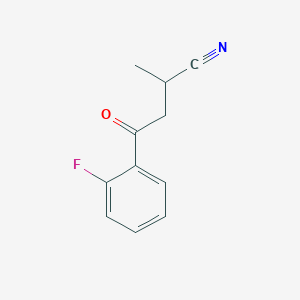

![molecular formula C10H7BrF2N2 B1526207 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole CAS No. 1184679-06-8](/img/structure/B1526207.png)

4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole

Overview

Description

“4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1184679-06-8 . It has a molecular weight of 273.08 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2 . This indicates that the compound contains bromine (Br), fluorine (F), nitrogen (N), and carbon © atoms.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 273.08 .Scientific Research Applications

1. Antifungal Properties

- Summary of Application: This compound has been studied for its antifungal properties, particularly against Candida albicans, an opportunistic fungal pathogen that frequently colonizes immune-compromised patients and causes mild to severe systemic reactions .

- Methods of Application: The compounds were tested in vitro and their mechanisms of action were analyzed using in silico molecular docking calculations .

- Results: The study found that the compound exhibited antifungal properties, although the specific results or quantitative data were not detailed in the search results .

2. Synthesis of Novel Fungicides

- Summary of Application: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .

- Methods of Application: The compounds were synthesized and their fungicidal activity was tested using an in vitro mycelia growth inhibition assay .

- Results: Most of the synthesized compounds displayed moderate to excellent activities. In particular, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

3. Photoactive Materials

- Summary of Application: This compound has been used in the synthesis and characterization of photoactive materials .

- Methods of Application: The compound was synthesized and its photoactivity was tested in solution. The absorption bands in the visible region showed a separation of about 20 nm, which is expected for o-fluoroazobenzene .

4. Preparation of Anti-trypanosomal Agents

- Summary of Application: This compound has been used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

5. Preparation of Anti-Trypanosomal Agents

- Summary of Application: This compound has been used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

6. Preparation of Chiral Azole Antifungal Agents

- Summary of Application: This compound has been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents by a chemoenzymatic process .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

Safety And Hazards

properties

IUPAC Name |

4-bromo-1-[(2,3-difluorophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIGGXVZAHNDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

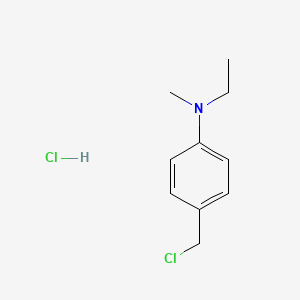

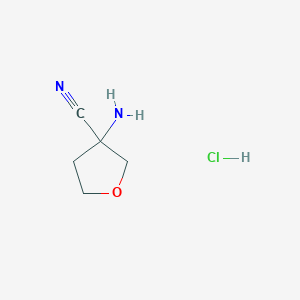

![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)

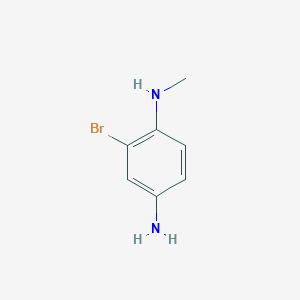

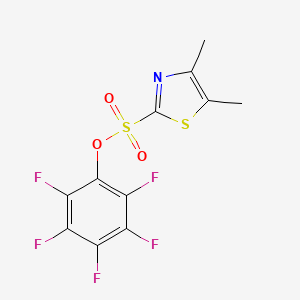

amine hydrochloride](/img/structure/B1526130.png)

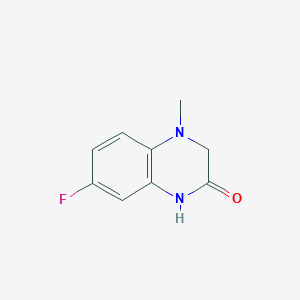

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)

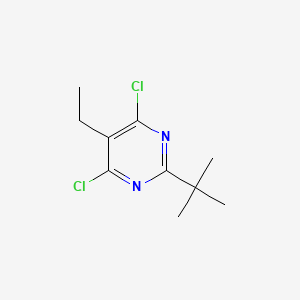

![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)